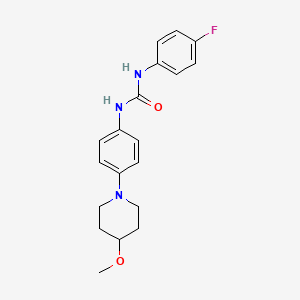

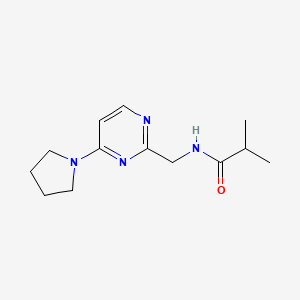

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Uterine Relaxant Properties

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride derivatives show promising uterine relaxant properties. Studies indicate that compounds synthesized from this chemical structure can significantly delay the onset of labor in pregnant rats, exhibiting higher cyclic adenosine monophosphate (cAMP) releasing potential than isoxsuprine hydrochloride, except for specific derivatives. Notably, these compounds also demonstrate insignificant cardiac stimulant potential compared to isoxsuprine hydrochloride, which highlights their potential safety and effectiveness as uterine relaxants (Viswanathan & Chaudhari, 2006).

Cardioselectivity and Beta-adrenoceptor Affinity

Research has also explored the cardioselectivity of beta-adrenoceptor blocking agents derived from 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride. The synthesized series of compounds demonstrated significant affinity for beta-1 and beta-2-adrenoceptors, showcasing substantial cardioselectivity, especially when the aryloxy moiety's size increased to certain substituents. This indicates the compound's potential in developing cardioselective beta-blockers, offering new possibilities in cardiovascular therapeutics (Rzeszotarski et al., 1979).

Chemical Protection and Deprotection Strategies

The compound has also been involved in studies focusing on chemical protection strategies. Research has shown that propargyloxycarbonyl chloride, derived from the core structure of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride, can effectively protect hydroxyl and amino functionalities of amino alcohols and aminophenols. This offers an orthogonal protection strategy where an amine and an alcohol group can be protected simultaneously, and later, if required, the alcohol group can be selectively deprotected. Such strategies are invaluable in synthetic chemistry for complex molecule construction (Ramesh, Bhat, & Chandrasekaran, 2005).

Antimicrobial Properties

Synthesized aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol have shown to be effective antimicrobial agents against bacteria and fungi, outperforming some current medical antiseptics. This suggests the potential of derivatives of 1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride in developing new, more potent antimicrobial compounds (Jafarov et al., 2019).

properties

IUPAC Name |

1-amino-3-(2-butan-2-ylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2.ClH/c1-3-10(2)12-6-4-5-7-13(12)16-9-11(15)8-14;/h4-7,10-11,15H,3,8-9,14H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFOJEJLEGHIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OCC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-(2-sec-butylphenoxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B2607190.png)

![ethyl 3-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2607191.png)

![2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2607193.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2607195.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2607200.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)